Lipophilicity (LogP) Comparison: 6-Chloro vs. 6-Bromo vs. Non-Halogenated Analog
The 6-chloro compound has a LogP of 1.80, which is 0.11 units lower than the 6-bromo analog (LogP = 1.91) and 0.65 units higher than the non-halogenated N,N-dimethylpyridin-3-amine (LogP = 1.15) . This places the chloro intermediate in a favorable intermediate lipophilicity range for CNS drug discovery (LogP 1–3), whereas the non-halogenated compound may be too polar for efficient membrane permeation and the bromo analog may approach the upper limit of optimal CNS LogP.
| Evidence Dimension | Octanol-water partition coefficient (LogP) from predicted/calculated values |
|---|---|
| Target Compound Data | LogP = 1.80 (ChemSrc); consensus LogP = 1.65 (Bidepharm, average of 5 methods) |
| Comparator Or Baseline | 6-Bromo-N,N-dimethylpyridin-3-amine: LogP = 1.91; N,N-dimethylpyridin-3-amine: LogP = 1.15 |
| Quantified Difference | ΔLogP = −0.11 vs. 6-bromo; ΔLogP = +0.65 vs. non-halogenated |
| Conditions | Calculated/predicted LogP from multiple algorithms (XLOGP3, iLOGP, WLOGP, MLOGP, SILICOS-IT); no experimental shake-flask LogP available |
Why This Matters
For medicinal chemistry programs, the 0.65 LogP unit increase over the non-halogenated analog translates to approximately 4.5-fold greater predicted membrane partitioning, while the 0.11 unit decrease relative to the bromo analog preserves adequate lipophilicity without the additional molecular weight penalty.
